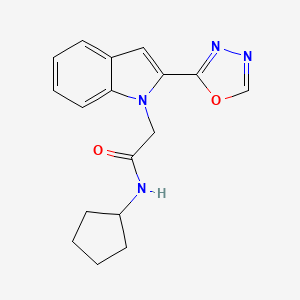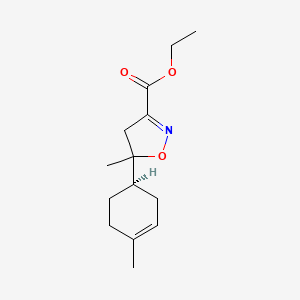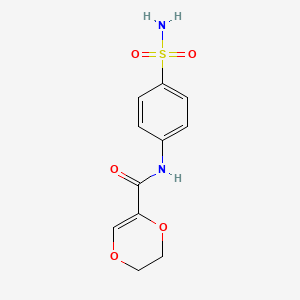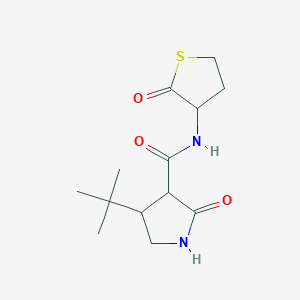
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the oxadiazole family and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Properties
Compounds containing the indole and oxadiazole moieties, similar to 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Gadegoni and Manda (2013) reported the synthesis of novel compounds with indole and oxadiazole structures, showcasing antimicrobial activity against various bacterial strains and potential anti-inflammatory properties (Gadegoni & Manda, 2013).
Antiproliferative Effects
Research by Rapolu et al. (2013) synthesized a series of compounds similar to this compound with a focus on antiproliferative and anti-inflammatory activities. They discovered that certain compounds exhibited significant activity against human cancer cell lines, suggesting potential use in cancer treatment (Rapolu et al., 2013).
Anticancer Activity and Molecular Docking Studies
Sever et al. (2020) designed and synthesized new indole-based 1,3,4-oxadiazoles as inhibitors for epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), key targets in cancer management. These compounds exhibited significant anticancer activity against various human carcinoma cell lines, highlighting their potential as therapeutic agents in cancer treatment (Sever et al., 2020).
Antitubercular Potential
Purushotham and Poojary (2018) investigated a compound with a similar structure for its potential as an antitubercular agent. Their findings through molecular docking studies suggest its plausible inhibitory action against Mycobacterium tuberculosis, the causative agent of tuberculosis (Purushotham & Poojary, 2018).
Cytotoxicity and Antimitotic Potential
Kamath, Sunil, and Ajees (2016) conducted a study on indole–quinoline–oxadiazoles, revealing their cytotoxic potential in cancer cell lines and their ability to disrupt microtubule formation, indicating potential use in cancer treatment (Kamath, Sunil, & Ajees, 2016).
Urease Inhibition and Therapeutic Potential
Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds and demonstrated their potent urease inhibitory activity, indicating potential therapeutic applications in drug design programs (Nazir et al., 2018).
Wirkmechanismus
Target of Action
Compounds with a similar 1,3,4-oxadiazole scaffold have been reported to exhibit anticancer activity . They are known to interact with various enzymes and proteins that contribute to cancer cell proliferation .
Mode of Action
Similar 1,3,4-oxadiazole compounds have been found to inhibit the growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins involved in cancer cell proliferation , suggesting that they may affect multiple biochemical pathways related to cell growth and survival.
Result of Action
Similar 1,3,4-oxadiazole compounds have been reported to exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(19-13-6-2-3-7-13)10-21-14-8-4-1-5-12(14)9-15(21)17-20-18-11-23-17/h1,4-5,8-9,11,13H,2-3,6-7,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFNABDUXJMAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid](/img/structure/B2639742.png)
![methyl 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoate](/img/structure/B2639745.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide](/img/structure/B2639746.png)
![3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639747.png)

![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2639751.png)


![ethyl 2-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2639755.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2639759.png)
![Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2639760.png)
![3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2639761.png)
![1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2639762.png)
